2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
The synthesis of 2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxyphenylhydrazine with indole-3-carboxaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thiourea to yield the 1,2,4-triazole core.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-{[4-(4-ETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets in the cell. It is believed to inhibit certain enzymes or proteins that are essential for cell growth and proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives, such as:
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
These compounds share similar structural features but differ in their specific substituents, which can significantly impact their biological activities and applications.
Properties
Molecular Formula |
C26H22FN5O2S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C26H22FN5O2S/c1-2-34-20-13-11-19(12-14-20)32-25(22-15-28-23-6-4-3-5-21(22)23)30-31-26(32)35-16-24(33)29-18-9-7-17(27)8-10-18/h3-15,28H,2,16H2,1H3,(H,29,33) |
InChI Key |
JVYDADRUEZSMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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